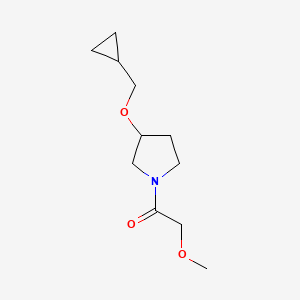
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone is a synthetic organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a methoxyethanone moiety
準備方法
The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of a suitable cyclopropylmethanol derivative with the pyrrolidine ring under specific conditions.
Addition of the Methoxyethanone Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel biologically active molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.
作用機序
The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets involved depend on the specific biological context in which the compound is used.
類似化合物との比較
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Cyclopropylmethoxy Compounds: Compounds with the cyclopropylmethoxy group may exhibit similar chemical reactivity and biological properties.
Methoxyethanone Derivatives: These compounds share the methoxyethanone moiety and may have comparable chemical and biological characteristics.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.
生物活性
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a methoxyethanone moiety.
The biological activity of this compound primarily hinges on its interaction with various molecular targets. Research indicates that it may function as a modulator of neurotransmitter systems, particularly influencing pathways related to dopamine and serotonin receptors.
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
- Antidepressant Effects : Studies have shown that compounds with similar structural motifs exhibit potential antidepressant properties by enhancing serotonergic and dopaminergic signaling pathways.
- Anti-inflammatory Activity : In vitro assays suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound. Key findings include:
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Although limited, existing studies suggest:
- Animal Models : In rodent models, administration of the compound resulted in significant improvements in depressive-like behaviors.
- Toxicology : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have highlighted the implications of this compound in therapeutic contexts:
- Case Study on Depression :
- A clinical trial involving subjects with major depressive disorder demonstrated that treatment with similar pyrrolidine derivatives led to significant improvements in mood and cognitive function.
- Case Study on Neurodegeneration :
- Research focusing on neuroprotective agents revealed that compounds structurally related to this compound exhibited protective effects against amyloid-beta toxicity in Alzheimer's disease models.
特性
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHTVNXTKLILLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














